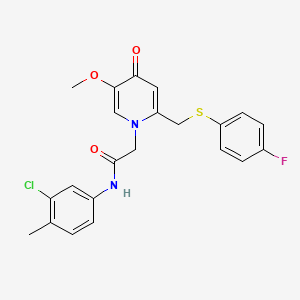

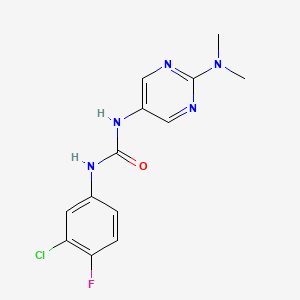

![molecular formula C18H16BrNO B2970348 3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one CAS No. 1020252-06-5](/img/structure/B2970348.png)

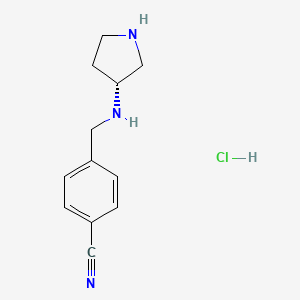

3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Variations in Synthetic Methods

One significant area of application is the development of new synthetic methods for creating structurally complex compounds. For instance, variations of the Blaise reaction have been utilized for the straightforward synthesis of 3-amino enones and 1,3-diketones, starting from aryl/heteroaryl/alkyl nitriles and 1-aryl/alkyl 2-bromoethanones. This method provides a versatile approach to generating compounds with potential application in heterocyclic or carbocyclic compound synthesis, or as ligands in metal complexes (Rao & Muthanna, 2015).

Application in Heterocyclic Compound Synthesis

The intramolecular photochemical arylation of N-substituted enaminones, including compounds related to 3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one, demonstrates their utility in synthesizing heterocyclic compounds. Such processes lead to the formation of five- to seven-membered heterocyclic compounds, highlighting the role of these compounds in constructing complex molecular architectures (Iida, Yuasa, & Kibayashi, 1978).

Protective Agent in Peptide Synthesis

Compounds structurally related to this compound have been explored as protective agents in peptide synthesis. For example, dimedone (5,5-dimethylcyclohexane-1,3-dione) reacts with amino-acid "active" esters to form enamine derivatives, demonstrating the potential of cyclohexenone derivatives in the field of peptide chemistry (Halpern & James, 1964).

Bromocyclization in Organic Synthesis

The enantioselective bromocyclization of styrene-type carboxylic acids to form 3-bromo-3,4-dihydroisocoumarins showcases the applicability of bromophenyl-enaminone compounds in generating key building blocks for organic synthesis. These building blocks can be modified to achieve biologically important systems, further emphasizing the role of these compounds in the development of new synthetic methodologies (Chen, Zhou, Tan, & Yeung, 2012).

Structural and Theoretical Studies

Structural and theoretical studies of related enaminone compounds, such as methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, have been conducted to elucidate their conformational preferences and potential biological activities. Such investigations provide insights into the molecular basis of their properties and pave the way for designing new compounds with desired activities (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

Propriétés

IUPAC Name |

3-(2-bromoanilino)-5-phenylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-17-8-4-5-9-18(17)20-15-10-14(11-16(21)12-15)13-6-2-1-3-7-13/h1-9,12,14,20H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOKDOZCATUOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NC2=CC=CC=C2Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

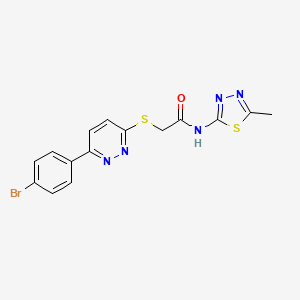

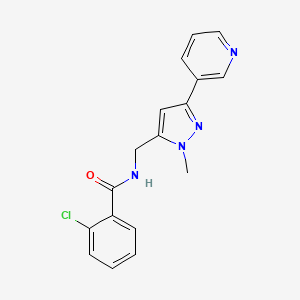

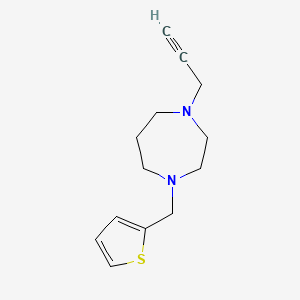

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)

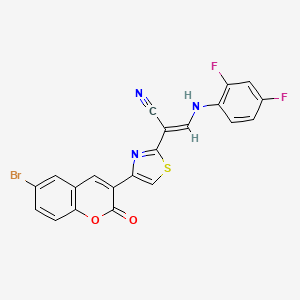

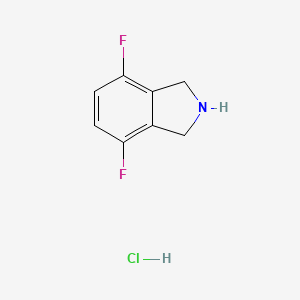

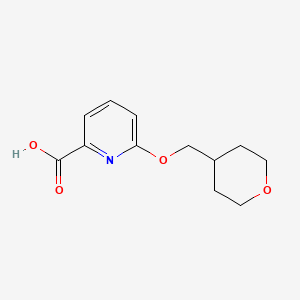

![N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970278.png)

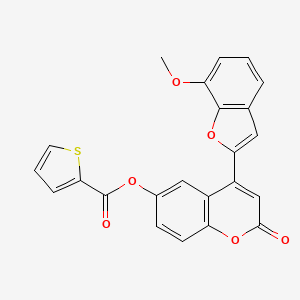

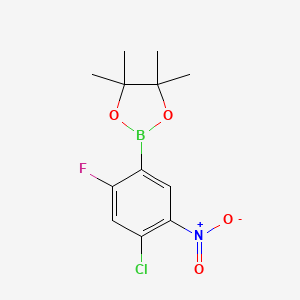

![(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970279.png)